2-Bromo-1,4-dimethyl-3-nitrobenzene
Overview
Description
“2-Bromo-1,4-dimethyl-3-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a bromo group (Br), two methyl groups (CH3), and a nitro group (NO2) .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For instance, a nitro group can be introduced to the benzene ring through nitration, which involves treating the benzene with nitric acid . The bromo and methyl groups can be added through similar substitution reactions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1,4-dimethyl-3-nitrobenzene” is characterized by the presence of a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds . The bromo, methyl, and nitro groups are attached to the benzene ring at the 2nd, 1st and 4th positions respectively .Chemical Reactions Analysis
The chemical reactions of “2-Bromo-1,4-dimethyl-3-nitrobenzene” would largely depend on the reagents and conditions used. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions . For example, the bromo group can be replaced by other electrophiles in the presence of a suitable catalyst .Mechanism of Action
The mechanism of action for the reactions of “2-Bromo-1,4-dimethyl-3-nitrobenzene” typically involves the formation of a sigma complex, followed by a rearrangement to restore aromaticity . In the case of electrophilic aromatic substitution, the electrophile first forms a bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic ring .
properties
IUPAC Name |
2-bromo-1,4-dimethyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQNYUCFVGYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-dimethyl-3-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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